Molecular Weight & H-Bond Donor Distinction
The target compound exhibits a molecular weight of 215.25 g/mol and bears one hydrogen-bond donor (the N–H of the N-methylamino group). In contrast, the closest analog, 6-(benzyloxy)pyridazin-3-amine (CAS 92289-46-8), has a molecular weight of 201.22 g/mol and two H-bond donors (the primary amine) . The ΔMW of +14.03 Da corresponds exactly to the replacement of one hydrogen by a methyl group. The reduction in H-bond donor count from two to one is a critical determinant in drug design, as it influences passive permeability and target binding kinetics.
| Evidence Dimension | Molecular weight and H-bond donor count |
|---|---|
| Target Compound Data | MW = 215.25 g/mol; H-bond donors = 1 |
| Comparator Or Baseline | 6-(Benzyloxy)pyridazin-3-amine: MW = 201.22 g/mol; H-bond donors = 2 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔH-bond donors = −1 |
| Conditions | Structural comparison based on IUPAC names and InChI identifiers; H-bond donors counted according to Lipinski's rules. |
Why This Matters
The systematic increase in molecular weight and reduction in hydrogen-bond donor capacity directly influence oral bioavailability predictions and target engagement profiles, making the N-methyl variant a distinct chemical entity for SAR exploration rather than a simple interchange with its primary amine congener.
